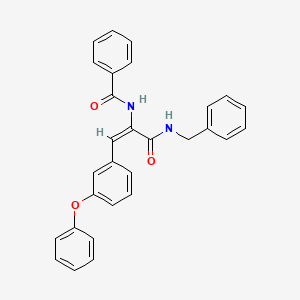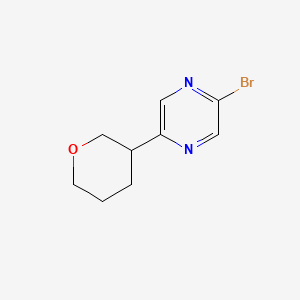
2-bromo-3,5-dimethyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3,5-dimethyl-1H-pyrrole is a heterocyclic organic compound that contains a pyrrole ring substituted with bromine and two methyl groups. Pyrroles are five-membered aromatic rings with one nitrogen atom, and they are known for their significant role in various biological and chemical processes. The bromine substitution at the second position and the methyl groups at the third and fifth positions make this compound unique and interesting for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3,5-dimethyl-1H-pyrrole can be achieved through several methods. One common approach involves the bromination of 3,5-dimethyl-1H-pyrrole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products. The use of catalysts and optimized reaction conditions can further enhance the production process.
化学反応の分析
Types of Reactions: 2-Bromo-3,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3,5-dimethyl-1H-pyrrole.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products:
- Substitution reactions yield various substituted pyrroles depending on the nucleophile used.
- Oxidation reactions produce pyrrole derivatives with different oxidation states.
- Reduction reactions result in the removal of the bromine atom, forming 3,5-dimethyl-1H-pyrrole.
科学的研究の応用
2-Bromo-3,5-dimethyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-bromo-3,5-dimethyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the methyl groups can influence its binding affinity and specificity, leading to different biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the context of its use.
類似化合物との比較
3,5-Dimethyl-1H-pyrrole: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
2-Bromo-1H-pyrrole: Lacks the methyl groups, which can affect its steric and electronic properties.
2,5-Dimethyl-1H-pyrrole: Substituted at different positions, leading to different reactivity and applications.
Uniqueness: 2-Bromo-3,5-dimethyl-1H-pyrrole’s unique combination of bromine and methyl substitutions provides distinct reactivity and potential applications that are not observed in its similar counterparts. The presence of both electron-donating (methyl) and electron-withdrawing (bromine) groups makes it a versatile compound for various chemical transformations and research applications.
特性
分子式 |
C6H8BrN |
|---|---|
分子量 |
174.04 g/mol |
IUPAC名 |
2-bromo-3,5-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C6H8BrN/c1-4-3-5(2)8-6(4)7/h3,8H,1-2H3 |
InChIキー |
BPJJWAVDPVBHHL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-{(E)-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylidene}aniline](/img/structure/B11713112.png)


![2-(2,3-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B11713131.png)

![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11713135.png)
![2-Chloro-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11713139.png)

![3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B11713156.png)


![(5E)-3-methyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11713188.png)
![6-bromo-3-{1-[(4-methylphenyl)sulfonyl]-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11713194.png)

